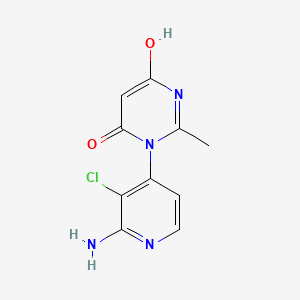
3-(2-Amino-3-chloro-4-pyridyl)-6-hydroxy-2-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33401686 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it useful in various fields, including biomedical research and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33401686 typically involves the use of specific reagents and controlled reaction conditions to ensure high yield and purity. The exact synthetic route can vary, but it often includes steps such as condensation reactions, cyclization, and purification processes. The reaction conditions, such as temperature, pH, and solvent choice, are carefully optimized to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of MFCD33401686 may involve large-scale synthesis using automated equipment and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
MFCD33401686 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced species.
Substitution: In this reaction, one functional group in the compound is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD33401686 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the reaction efficiency and yield.
Major Products
The major products formed from the reactions of MFCD33401686 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxylated derivatives, while substitution reactions can yield a wide range of substituted compounds with different functional groups.
Scientific Research Applications
MFCD33401686 has a wide range of applications in scientific research, including:
Chemistry: Used as a photoluminescent probe in various chemical analyses and reactions.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which MFCD33401686 exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to certain proteins or nucleic acids, altering their function and leading to observable changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD33401686 include other photoluminescent molecules and derivatives with similar structural features. Examples include:
Fluorescein: A widely used fluorescent dye with applications in microscopy and diagnostic imaging.
Rhodamine: Another fluorescent dye known for its high photostability and brightness.
Quantum Dots: Nanoscale semiconductor particles that exhibit unique photoluminescent properties.
Uniqueness
MFCD33401686 stands out due to its specific photoluminescent properties, which may offer advantages in terms of brightness, stability, and versatility compared to other similar compounds. Its unique structure and reactivity also make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
3-(2-amino-3-chloropyridin-4-yl)-6-hydroxy-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN4O2/c1-5-14-7(16)4-8(17)15(5)6-2-3-13-10(12)9(6)11/h2-4,16H,1H3,(H2,12,13) |
InChI Key |
ZRECRVPNXGDEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1C2=C(C(=NC=C2)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















